

# GSK1838705A: A Comparative Analysis of its Efficacy Across Diverse Cancer Models

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: GSK1838705A

Cat. No.: B1684688

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

**GSK1838705A** is a potent, small-molecule kinase inhibitor with a multi-targeted profile, primarily inhibiting the Insulin-like Growth Factor-1 Receptor (IGF-1R), the Insulin Receptor (IR), and the Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] Its ability to interfere with these critical signaling pathways, which are often dysregulated in various malignancies, has positioned it as a promising anti-tumor agent.[1][2] This guide provides a comparative overview of **GSK1838705A**'s efficacy, supported by experimental data from various preclinical cancer models.

## Mechanism of Action: Targeting Key Cancer Pathways

**GSK1838705A** exerts its anti-cancer effects by competitively binding to the ATP-binding sites of IGF-1R, IR, and ALK, thereby inhibiting their kinase activity.[1] The inhibition of IGF-1R and IR disrupts downstream signaling cascades, including the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation, survival, and migration.[1] The concurrent inhibition of ALK is particularly relevant in cancers driven by ALK fusions or mutations.[1][2]



Click to download full resolution via product page

Caption: **GSK1838705A** inhibits IGF-1R, IR, and ALK, blocking downstream pro-survival pathways.

## Comparative Efficacy: In Vitro Studies

**GSK1838705A** has demonstrated potent anti-proliferative activity across a range of human cancer cell lines derived from both solid and hematologic malignancies.[\[2\]](#) The tables below summarize its inhibitory concentrations.

Table 1: Kinase Inhibitory Activity of **GSK1838705A**

| Kinase Target | IC50 (nmol/L) | Ki (nmol/L) | Reference                               |
|---------------|---------------|-------------|-----------------------------------------|
| IGF-1R        | 2.0           | 0.7         | <a href="#">[1]</a> <a href="#">[2]</a> |
| IR            | 1.6           | 1.1         | <a href="#">[1]</a> <a href="#">[2]</a> |
| ALK           | 0.5           | 0.35        | <a href="#">[1]</a> <a href="#">[2]</a> |

Table 2: Cellular Anti-proliferative Activity of **GSK1838705A**

| Cancer Type                           | Cell Line | Activity                                                           | EC50 / IC50    | Reference |
|---------------------------------------|-----------|--------------------------------------------------------------------|----------------|-----------|
| Glioma                                | U87MG     | Inhibition of proliferation, migration, and induction of apoptosis | Dose-dependent | [5][6]    |
| Prostate Cancer (Docetaxel-Resistant) | PC-3R     | Reduced viability and migration, induced apoptosis                 | Not specified  | [7][8]    |
| Anaplastic Large-Cell Lymphoma        | SUP-M2    | Anti-proliferative                                                 | 28 nM          | [3]       |
| Anaplastic Large-Cell Lymphoma        | L-82      | Anti-proliferative                                                 | 24 nM          | [3]       |
| Ewing's Sarcoma                       | SK-ES     | Anti-proliferative                                                 | 141 nM         | [3]       |
| Breast Cancer                         | MCF-7     | Anti-proliferative                                                 | 203 nM         | [3]       |

## Comparative Efficacy: In Vivo Studies

The anti-tumor activity of **GSK1838705A** has been confirmed in various xenograft models, demonstrating significant tumor growth inhibition and, in some cases, complete tumor regression.

Table 3: In Vivo Anti-Tumor Efficacy of **GSK1838705A**

| Cancer Model                          | Xenograft     | Dosage               | Outcome                                   | Reference |
|---------------------------------------|---------------|----------------------|-------------------------------------------|-----------|
| Glioma                                | U87MG         | 4 mg/kg, daily       | ~45% tumor volume reduction after 11 days | [5]       |
| Glioma                                | U87MG         | 8 mg/kg, daily       | ~85% tumor volume reduction after 11 days | [5]       |
| Prostate Cancer (Docetaxel-Resistant) | PC-3R         | Not specified        | Significant suppression of tumor growth   | [7][8]    |
| ALK-dependent tumors                  | Karpas-299    | 60 mg/kg             | 93% tumor growth inhibition               | [3]       |
| Colon Cancer                          | COLO 205      | 30 mg/kg             | 80% tumor growth inhibition               | [3]       |
| IGF-1R Overexpressing                 | NIH-3T3/LISN  | 60 mg/kg             | 77% tumor growth inhibition               | [3]       |
| Anaplastic Large-Cell Lymphoma        | ALK-dependent | Well-tolerated doses | Complete tumor regression                 | [1][2]    |

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to evaluate the efficacy of **GSK1838705A**.

## In Vitro Assays

- Cell Viability Assay: Human cancer cell lines, such as U87MG glioma cells, were seeded in 96-well plates.[5] After adherence, cells were treated with varying concentrations of **GSK1838705A** or a vehicle control (DMSO) for 24, 48, or 72 hours.[5] Cell viability was quantified using the CellTiter-Glo Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[5]

- Apoptosis Assay: Apoptosis was assessed by flow cytometry to measure the sub-G1 DNA content, which is indicative of apoptotic cells.[7] Additionally, a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay was used to detect DNA fragmentation in tumor tissue sections from in vivo studies.[5]
- Cell Migration Assay: The effect of **GSK1838705A** on cell migration was evaluated using a Transwell assay.[5] Cells were seeded in the upper chamber of a Transwell insert, and the lower chamber contained a chemoattractant. After incubation with or without **GSK1838705A**, migrated cells on the lower surface of the membrane were stained and quantified.[7]
- Western Blot Analysis: To confirm the mechanism of action, cells were treated with **GSK1838705A**, followed by stimulation with IGF-1 or insulin.[1][7] Cell lysates were then subjected to SDS-PAGE and immunoblotted with antibodies against phosphorylated and total IGF-1R, IR, AKT, and ERK to assess the inhibition of signal transduction.[1]

## In Vivo Xenograft Studies

- Animal Models: Athymic nude mice were used for the xenograft studies.[5]
- Tumor Implantation: Human cancer cells (e.g., U87MG for glioma, PC-3R for prostate cancer) were injected subcutaneously into the flanks of the mice.[5][7]
- Treatment Protocol: Once tumors reached a predetermined size (e.g., ~200 mm<sup>3</sup>), mice were randomized into treatment and control groups.[1] **GSK1838705A**, formulated in a suitable vehicle, was administered orally (p.o.) or via injection once daily.[1][5] The control group received the vehicle alone.[5]
- Efficacy Evaluation: Tumor volumes were measured regularly (e.g., every other day) using calipers.[5] The percentage of tumor growth inhibition was calculated by comparing the average tumor growth in the treated groups to the vehicle-treated control group.[1] Animal body weights were also monitored as an indicator of toxicity.[5] At the end of the study, tumors were harvested for further analysis, such as TUNEL assays for apoptosis.[5]



[Click to download full resolution via product page](#)

Caption: Preclinical evaluation workflow for **GSK1838705A**, from in vitro to in vivo models.

## Conclusion

**GSK1838705A** demonstrates significant preclinical anti-tumor activity across a variety of cancer models, including glioma, docetaxel-resistant prostate cancer, and ALK-driven malignancies.<sup>[2][5][7]</sup> Its efficacy stems from the potent inhibition of IGF-1R, IR, and ALK

signaling pathways, leading to decreased cell proliferation and survival.<sup>[1]</sup> The *in vivo* data, showing substantial tumor growth inhibition and even regression at well-tolerated doses, underscore its potential as a therapeutic agent.<sup>[1][2]</sup> These findings provide a strong rationale for further clinical investigation of **GSK1838705A** in patient populations with tumors exhibiting dysregulation of these key signaling pathways.

#### Need Custom Synthesis?

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. [aacrjournals.org](http://aacrjournals.org) [aacrjournals.org]
- 2. GSK1838705A inhibits the insulin-like growth factor-1 receptor and anaplastic lymphoma kinase and shows antitumor activity in experimental models of human cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 4. [apexbt.com](http://apexbt.com) [apexbt.com]
- 5. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth *in vivo* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK1838705A, an IGF-1R inhibitor, inhibits glioma cell proliferation and suppresses tumor growth *in vivo* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both *in vitro* and *in vivo* - PMC [pmc.ncbi.nlm.nih.gov]
- 8. GSK1838705A, an insulin-like growth factor-1 receptor/insulin receptor inhibitor, induces apoptosis and reduces viability of docetaxel-resistant prostate cancer cells both *in vitro* and *in vivo* - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK1838705A: A Comparative Analysis of its Efficacy Across Diverse Cancer Models]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1684688#comparing-gsk1838705a-efficacy-in-different-cancer-models>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)